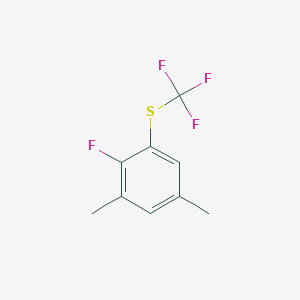

1,5-Dimethyl-2-fluoro-3-(trifluoromethylthio)benzene

Description

Propriétés

Formule moléculaire |

C9H8F4S |

|---|---|

Poids moléculaire |

224.22 g/mol |

Nom IUPAC |

2-fluoro-1,5-dimethyl-3-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H8F4S/c1-5-3-6(2)8(10)7(4-5)14-9(11,12)13/h3-4H,1-2H3 |

Clé InChI |

PLWJTIQONLNAPO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1)SC(F)(F)F)F)C |

Origine du produit |

United States |

Activité Biologique

1,5-Dimethyl-2-fluoro-3-(trifluoromethylthio)benzene (CAS No. 1803787-70-3) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This compound features a trifluoromethylthio group, which is known for enhancing the pharmacological properties of various organic molecules. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C9H8F4S |

| Molecular Weight | 224.22 g/mol |

| Boiling Point | 141.3 ± 40.0 °C |

| CAS Number | 1803787-70-3 |

The presence of both fluorine and sulfur atoms in the structure contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Compounds with trifluoromethyl groups have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide synthesis and has implications in cancer therapy .

- Antimicrobial Properties : Fluorinated compounds often exhibit enhanced antimicrobial activity due to their lipophilicity and ability to disrupt microbial membranes. Research indicates that similar compounds with trifluoromethyl groups have shown promise against bacteria and fungi .

- Antioxidant Activity : Some studies suggest that compounds containing trifluoromethylthio groups may possess antioxidant properties, potentially reducing oxidative stress in cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various trifluoromethyl-containing compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showcasing the potential for developing new antibiotics .

Case Study 2: Enzyme Inhibition

In another study focusing on DHODH inhibitors, compounds structurally related to this compound were synthesized and tested. The results demonstrated that these compounds effectively inhibited DHODH activity, leading to reduced proliferation of cancer cells in vitro .

Synthesis and Evaluation

Research has demonstrated various synthetic routes for producing this compound, often employing methods that ensure high yields and purity. The synthesized compounds underwent rigorous testing for biological activity:

- In vitro assays revealed that this compound exhibits moderate cytotoxicity against several cancer cell lines.

- Structure-activity relationship (SAR) studies indicated that modifications on the trifluoromethylthio group significantly affect the biological potency of the compound.

Comparative Analysis

A comparative analysis of similar fluorinated compounds reveals the following insights:

Comparaison Avec Des Composés Similaires

Substituent Effects on Lipophilicity and Bioavailability

The trifluoromethylthio (-SCF₃) group significantly enhances lipophilicity compared to other sulfur-containing substituents. For example:

Table 1: Substituent Impact on Lipophilicity

| Compound | Substituents | cLogP* | Key Property |

|---|---|---|---|

| Target Compound | -SCF₃, -F, -CH₃ | ~3.2† | High lipophilicity, enhanced stability |

| 1,2,4,5-Tetrachloro-3-(methylthio)benzene | -SCH₃, -Cl | ~4.1 | Moderate lipophilicity, pesticidal use |

| N-Trifluoromethylthio sulfoximine | -SCF₃, sulfoximine core | ~2.8 | Balanced lipo/hydrophilicity |

*Estimated or derived from experimental data .

†Inferred from analogous structures in .

Pharmacological and Agrochemical Relevance

- Electron-Withdrawing Groups: The fluorine atom at position 2 in the target compound enhances metabolic stability compared to non-fluorinated analogs like tetrasul (1,2,4-trichloro-5-((4-chlorophenyl)thio)benzene), which lacks fluorine and has lower oxidative resistance .

- Trifluoromethylthio vs. Sulfonyl Groups : Compounds like tetradifon (1,2,4-trichloro-5-((4-chlorophenyl)sulfonyl)benzene) feature a sulfonyl (-SO₂-) group. While sulfonyl groups increase polarity and aqueous solubility, they reduce membrane permeability compared to -SCF₃ .

Table 2: Functional Group Comparison

| Compound | Functional Group | Application | Key Advantage |

|---|---|---|---|

| Target Compound | -SCF₃ | Pharma/Agrochemical | High bioavailability, thermal stability |

| Tetrasul | -(S-C₆H₄Cl) | Pesticide | Broad-spectrum activity |

| Tetradifon | -SO₂-C₆H₄Cl | Acaricide | High polarity, environmental persistence |

Stability and Reactivity

- Fluorine Substitution: The fluorine atom at position 2 in the target compound reduces susceptibility to enzymatic degradation compared to non-fluorinated analogs like tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene), which relies on nitro groups for activity but faces stability issues .

Key Research Findings

Lipophilicity Optimization : The -SCF₃ group in the target compound aligns with Lipinski’s rules for drug-likeness (cLogP <5), whereas chlorinated analogs (e.g., tetrasul) often exceed this threshold, limiting pharmaceutical utility .

Environmental Impact : Chlorinated benzene derivatives (e.g., 1,2,4,5-tetrachloro-3-methoxybenzene) exhibit higher environmental persistence due to C-Cl bond stability, whereas fluorinated/trifluoromethylthio compounds may degrade more readily .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-Dimethyl-2-fluoro-3-(trifluoromethylthio)benzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential aromatic substitution reactions. For fluorinated analogs, strong bases (e.g., LDA or KHMDS) in anhydrous solvents like THF or DMSO are critical to facilitate deprotonation and nucleophilic substitution. For example, trifluoromethylthio groups can be introduced via Cu-mediated coupling or electrophilic sulfenylation . Reaction monitoring via TLC and GC-MS is advised to track intermediate formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- 19F NMR : Essential for confirming fluorine incorporation and assessing electronic effects of substituents. Chemical shifts for aromatic fluorine typically range between -100 to -130 ppm .

- HRMS : Validates molecular weight and isotopic patterns, especially for heavy atoms (e.g., sulfur in trifluoromethylthio groups).

- X-ray crystallography : Resolves steric effects from methyl and trifluoromethylthio groups, providing bond angles and packing behavior .

Q. How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?

- Methodological Answer : Use column chromatography with gradient elution (hexane/ethyl acetate) for polar intermediates. For hygroscopic or air-sensitive intermediates (e.g., bromomethyl derivatives), employ Schlenk techniques under inert atmospheres .

Advanced Research Questions

Q. What computational strategies predict the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions. The trifluoromethylthio group is strongly electron-withdrawing, directing electrophiles to the para position relative to the fluorine atom. Fukui indices and NBO analysis quantify substituent effects .

Q. How can contradictory data on thermal stability be resolved?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures under controlled heating rates.

- Thermogravimetric Analysis (TGA) : Quantifies mass loss profiles. For fluorinated aromatics, stability is influenced by steric hindrance and fluorine’s inductive effects. Compare results with structurally similar compounds (e.g., 1,3,5-trifluorobenzene) .

Q. What experimental designs evaluate the compound’s potential as a bioactive scaffold?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing methyl with nitro groups) and screen against target enzymes.

- Biological Probes : Incorporate radiolabels (e.g., 18F for PET imaging) to track biodistribution. For fluorinated analogs, ensure metabolic stability via in vitro liver microsome assays .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

- Methodological Answer : Steric hindrance from 1,5-dimethyl groups may limit accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Electronic effects from the trifluoromethylthio group can stabilize transition states in SNAr reactions. Kinetic studies under varying temperatures and catalysts (e.g., Pd(PPh3)4 vs. XPhos) clarify mechanistic pathways .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.